Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate
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Overview
Description
Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinazoline core substituted with a 2-fluorophenyl group and a benzoate ester moiety, making it a molecule of interest in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival . The 2-fluorophenyl group enhances the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent . The presence of the 2-fluorophenyl group and the benzoate ester moiety differentiates it from other quinazoline derivatives and contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C22H15FN2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 4-[2-(2-fluorophenyl)quinazolin-4-yl]oxybenzoate |
InChI |
InChI=1S/C22H15FN2O3/c1-27-22(26)14-10-12-15(13-11-14)28-21-17-7-3-5-9-19(17)24-20(25-21)16-6-2-4-8-18(16)23/h2-13H,1H3 |
InChI Key |
NWTKIPDVMDMZEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Origin of Product |
United States |
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